molecular formula C7H16ClNO B14033267 trans-4-Propylpyrrolidin-3-ol HCl

trans-4-Propylpyrrolidin-3-ol HCl

Cat. No.: B14033267
M. Wt: 165.66 g/mol
InChI Key: FECIVVIUQJHLRT-ZJLYAJKPSA-N
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Description

trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of 4-propylpyrrolidin-3-one.

    Reduction: Formation of trans-4-propylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

FECIVVIUQJHLRT-ZJLYAJKPSA-N

Isomeric SMILES

CCC[C@@H]1CNC[C@H]1O.Cl

Canonical SMILES

CCCC1CNCC1O.Cl

Origin of Product

United States

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